4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate
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Overview
Description
4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry
Preparation Methods
The synthesis of 4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate typically involves several steps, starting with the preparation of the indene core. One common method is the Friedel-Crafts alkylation of indene with methyl groups to obtain 1,3-dimethylindene. This intermediate is then subjected to esterification with 4-nitrophenyl chloroformate to form the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the esterification process.
Chemical Reactions Analysis
4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the indene core can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
4-Nitrophenyl 1,3-dimethyl-1H-indene-1-carboxylate can be compared with other indene derivatives, such as:
1,3-Dimethylindene: Lacks the nitrophenyl and carboxylate groups, making it less reactive in certain chemical reactions.
4-Nitrophenyl acetate: Contains a similar nitrophenyl group but lacks the indene core, resulting in different chemical and biological properties.
Indane-1,3-dione: Shares the indene core but has different functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research and industrial applications.
Properties
CAS No. |
62291-86-5 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 1,3-dimethylindene-1-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-12-11-18(2,16-6-4-3-5-15(12)16)17(20)23-14-9-7-13(8-10-14)19(21)22/h3-11H,1-2H3 |
InChI Key |
PHVLJOHMXZVISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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